1-(adamantan-1-yl)-3-methylthiourea
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid . Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea. The molecule features planar C2v symmetry . The compound you mentioned seems to be a derivative of these two compounds.
Synthesis Analysis
While specific synthesis methods for “1-(adamantan-1-yl)-3-methylthiourea” are not available, similar compounds have been synthesized. For example, racemic 1-(adamantan-1-yl)propane-1,2-diamine was synthesized from trans-2-(adamantan-1-yl)-3-methylaziridine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal structure of 1-(adamantan-1-yl)-3-phenylthiourea has been reported .Chemical Reactions Analysis
Again, while specific chemical reactions involving “1-(adamantan-1-yl)-3-methylthiourea” are not available, similar compounds have been studied. For example, the reaction of (1 S ,2 R )-1-(adamantan-1-yl)propane-1,2-diamine with carbon disulfide gave (4 S ,5 R )-4-(adamantan-1-yl)-5-methylimidazolidine-2-thione .Physical And Chemical Properties Analysis
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor . Thiourea is a white crystalline solid that is soluble in water and ethanol .Mechanism of Action
Target of Action
Related compounds such as 1-(adamantan-1-yl)-2-(1h-imidazol-1-yl)ethanone have been found to target heme oxygenase 1 in humans .
Mode of Action
For instance, some adamantane derivatives have been found to exhibit anti-Dengue Virus activity by modulating the expression and activity of the orphan nuclear receptor Nur77 .
Biochemical Pathways
Related compounds have been found to influence the expression of genes involved in multiple physiological and pathological processes via the orphan nuclear receptor nur77 .
Pharmacokinetics
Related compounds such as 1-(adamantan-1-yl)-2-(1h-imidazol-1-yl)ethanone have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Related compounds have been found to exhibit selective cytotoxicity effects on human lung cancer cell lines .
Action Environment
The synthesis of related compounds has been optimized under microwave irradiation conditions .
Safety and Hazards
While specific safety and hazard information for “1-(adamantan-1-yl)-3-methylthiourea” is not available, similar compounds have safety data sheets available. For example, N-(1-ADAMANTYL)UREA has a safety data sheet that provides information on first aid measures, firefighting measures, accidental release measures, and more .
properties
IUPAC Name |
1-(1-adamantyl)-3-methylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-13-11(15)14-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCSVRBKZFVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876987 | |
Record name | THIOUREA, N-METHYL-N'-TRICYCLO[3.3.1.1,3,7]DEC-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-((3s,5s,7s)-Adamantan-1-yl)-3-methylthiourea | |
CAS RN |
25444-83-1 | |
Record name | N-Methyl-N′-tricyclo[3.3.1.13,7]dec-1-ylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25444-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THIOUREA, N-METHYL-N'-TRICYCLO[3.3.1.1,3,7]DEC-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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